Lipophilicity (XLogP3) Head-to-Head Comparison: 3-Cyclobutyl-2-methylpropanal vs. 3-Cyclobutylpropanal and 2-Methylpropanal
3-Cyclobutyl-2-methylpropanal exhibits a computed XLogP3-AA value of 2.2, which is 0.5 log units higher than its des-methyl analog 3-cyclobutylpropanal (XLogP3 = 1.7) and 1.4 log units higher than the simple branched aldehyde 2-methylpropanal (XLogP = 0.80). This increased lipophilicity arises from the combination of the cyclobutyl ring and the additional methyl branch at C2 [1]. A ΔlogP of +1.4 relative to 2-methylpropanal represents an approximately 25-fold difference in octanol-water partition coefficient, which is significant for compound partitioning in biphasic reaction systems, membrane permeability in cellular assays, and chromatographic retention behavior [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA computed value) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 3-Cyclobutylpropanal XLogP3 = 1.7; 2-Methylpropanal XLogP = 0.80 |
| Quantified Difference | Δ = +0.5 log units vs. 3-cyclobutylpropanal; Δ = +1.4 log units vs. 2-methylpropanal |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14); consistent computational method across all compounds |
Why This Matters
For procurement decisions in medicinal chemistry programs, the +0.5 log unit difference relative to the des-methyl analog provides meaningful differentiation in lipophilicity-driven properties (membrane permeability, metabolic stability) without entering the higher-lipophilicity risk zone associated with later-stage attrition.
- [1] PubChem Compound Summary CID 58262674 (3-Cyclobutyl-2-methylpropanal, XLogP3 = 2.2); PubChem CID for 3-Cyclobutylpropanal (XLogP3 = 1.7). National Center for Biotechnology Information. Values retrieved May 2026. View Source
- [2] Plantaedb. Isobutyraldehyde (2-Methylpropanal) – XlogP 0.80. https://plantaedb.com/ (accessed May 2026). View Source
